molecular formula C18H14N2O2S2 B2853065 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034254-84-5

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2853065
CAS RN: 2034254-84-5
M. Wt: 354.44
InChI Key: VSPNPPMNQYKCCQ-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, also known as FTBC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of various genes that are involved in cancer progression. In the brain, this compound has been shown to improve cognitive function and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.

Future Directions

There are several future directions for research on N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide. One area of research could be to further investigate its mechanism of action and identify specific targets for its activity. Another area of research could be to explore its potential as a neuroprotective agent and its ability to improve cognitive function in animal models. Additionally, research could be conducted to optimize the synthesis method for this compound and to develop more potent analogs.

Synthesis Methods

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide can be synthesized using a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 5-bromo-2-furaldehyde with thiophene-2-carbaldehyde to form 5-(furan-3-yl)thiophene-2-carbaldehyde. This compound is then reacted with 2-(2-aminoethyl)benzo[d]thiazole-6-carboxylic acid to form this compound.

Scientific Research Applications

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c21-17(18-20-14-3-1-2-4-16(14)24-18)19-9-7-13-5-6-15(23-13)12-8-10-22-11-12/h1-6,8,10-11H,7,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPNPPMNQYKCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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